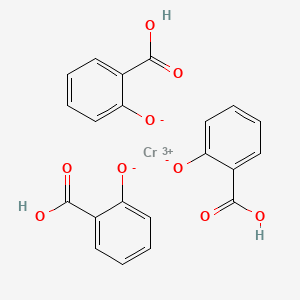

Benzoic acid, 2-hydroxy-, chromium salt

Descripción

Benzoic acid, 2-hydroxy-, chromium salt (chromium salicylate) is a coordination complex formed by the reaction of chromium ions with 2-hydroxybenzoic acid (salicylic acid). This compound is characterized by the chelation of chromium (likely Cr(III)) with the hydroxyl (-OH) and carboxyl (-COOH) groups of salicylic acid . Such complexes are typically synthesized under controlled pH and temperature conditions, as evidenced by studies on chromium-organic ligand interactions . However, specific industrial or environmental uses of chromium salicylate remain underexplored in the literature.

Propiedades

Número CAS |

55917-86-7 |

|---|---|

Fórmula molecular |

C21H15CrO9 |

Peso molecular |

463.3 g/mol |

Nombre IUPAC |

2-carboxyphenolate;chromium(3+) |

InChI |

InChI=1S/3C7H6O3.Cr/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |

Clave InChI |

XGRZWVWRMKAQNU-UHFFFAOYSA-K |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cr+3] |

Origen del producto |

United States |

Métodos De Preparación

Oxidation of Alkyl Benzenes (Side Chain Oxidation)

- The most common industrial and laboratory method to prepare benzoic acid derivatives involves the oxidation of alkyl benzenes such as toluene or substituted toluenes.

- Oxidants used include sodium dichromate with sulfuric acid or potassium permanganate with hydroxide, followed by acidic workup.

- For example, chromic acid (generated in situ from sodium dichromate and sulfuric acid) oxidizes the benzylic side chain to the corresponding benzoic acid derivative.

- This method is well-documented for its effectiveness in producing benzoic acid derivatives with good yields and purity. The process involves heating the substrate with chromic acid at elevated temperatures (~100 °C) and subsequent purification steps such as recrystallization.

Liquid Phase Oxidation of Toluene

- Another industrially relevant method is the liquid phase oxidation of toluene using air or oxygen in the presence of metal catalysts.

- Catalysts often include salts of variable valency metals such as chromium, cobalt, manganese, and others, with promoters like bromide salts enhancing the reaction rate.

- The reaction conditions typically involve pressurized air (around 12-20 atmospheres), temperatures between 125-160 °C, and the presence of acetic acid as solvent.

- The resulting benzoic acid is obtained in high purity (above 99.6%) and high conversion rates (above 95-99%) with minimal by-products, reducing the need for extensive purification.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | Chromium salts, cobalt chloride hydrate | High catalytic activity |

| Promoter | Sodium bromide, potassium bromide | Enhanced oxidation rate |

| Temperature | 125-160 °C | Optimal for oxidation |

| Pressure | 12-20 atmospheres | Maintains reaction efficiency |

| Solvent | Acetic acid with minor water content | Dissolves catalyst and substrate |

| Conversion | >95% to >99% | High yield benzoic acid |

| Purity | >99.6% | Minimal by-products |

Preparation of Chromium Salt of Benzoic Acid, 2-hydroxy-

Formation of Chromium(III) Carboxylate Salts

- Chromium salts such as chromium(III) nitrate nonahydrate react with sodium salts of carboxylic acids to form chromium(III) carboxylate complexes.

- The typical preparation involves dissolving chromium nitrate in distilled water, then slowly adding this solution to a sodium carboxylate solution with stirring.

- The resulting chromium salt is often hydrated, containing coordinated water molecules, which influences catalytic activity and compound properties.

Activation and Dehydration of Chromium Salts

- The hydrated chromium(III) salts are catalytically inactive due to coordination of water molecules occupying chromium's coordination sites.

- Activation involves dehydration processes where water molecules are removed by heating in the presence of acidic deaquation aids.

- Proper dehydration rearranges the chromium salt to a catalytically active form, characterized by open coordination sites.

- This active form exhibits different colors (blue-violet to green) and can be monitored spectrophotometrically by carbonyl absorption bands.

- The active chromium salt shows significantly enhanced reactivity in catalytic applications compared to the fully hydrated form.

Complexation with 2-Hydroxybenzoic Acid (Salicylic Acid)

- The 2-hydroxybenzoic acid (salicylic acid) can form stable complexes with chromium(III) ions through coordination involving the carboxylate and hydroxyl groups.

- The complexation is typically carried out in aqueous or mixed solvents, where the chromium salt solution is mixed with 2-hydroxybenzoic acid under controlled pH and temperature conditions.

- The product is isolated by filtration or crystallization, often requiring washing and drying to obtain the pure chromium salt complex.

Summary Table of Preparation Steps

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Benzoic Acid Synthesis | Oxidation of toluene or alkyl benzenes using chromic acid or catalytic air oxidation | Temperature: 125-160 °C, Pressure: 12-20 atm, Catalysts: Cr, Co salts, Promoters: Bromides |

| 2. Preparation of Chromium Salt | Reaction of chromium(III) nitrate with sodium 2-hydroxybenzoate | Aqueous solution, slow addition, stirring |

| 3. Dehydration/Activation | Heating with acidic aids to remove coordinated water from chromium salt | Temperature ~140 °C, monitored by spectroscopy |

| 4. Isolation and Purification | Filtration, washing, recrystallization of chromium benzoate complex | Use of ethanol or water as recrystallization solvent |

Research Discoveries and Notes

- The catalytic oxidation of toluene to benzoic acid using chromium salts is notable for its high conversion efficiency and product purity, reducing downstream purification costs.

- The catalytic activity of chromium salts is highly dependent on their hydration state; fully hydrated salts are inactive, while dehydration activates catalytic sites.

- The formation of chromium salts with 2-hydroxybenzoic acid involves coordination chemistry that stabilizes the complex and can be optimized by controlling reaction conditions such as pH, temperature, and solvent composition.

- Safety considerations are critical when handling chromium(VI) compounds due to their carcinogenic nature; proper protective equipment and waste disposal protocols are mandatory.

Análisis De Reacciones Químicas

Types of Reactions: Tris-(Salicylato-O1,O2)chromium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state chromium complexes.

Reduction: It can also be reduced, resulting in lower oxidation state chromium species.

Substitution: Ligand substitution reactions can occur, where the salicylate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromium(VI) complexes, while reduction can produce chromium(II) species .

Aplicaciones Científicas De Investigación

Chemistry: Tris-(Salicylato-O1,O2)chromium is used as a catalyst in various organic reactions, including oxidation and polymerization processes .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for understanding metal-ligand interactions in biological systems .

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases .

Industry: In the industrial sector, tris-(Salicylato-O1,O2)chromium is used in the production of specialty chemicals and as a corrosion inhibitor .

Mecanismo De Acción

The mechanism of action of tris-(Salicylato-O1,O2)chromium involves its interaction with molecular targets through coordination bonds. The salicylate ligands facilitate the binding of the compound to specific sites on enzymes or other proteins, thereby modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .

Comparación Con Compuestos Similares

Sodium Salicylate (Benzoic Acid, 2-Hydroxy-, Sodium Salt)

- Molecular Formula : C₇H₅NaO₃.

- Key Properties : Water-soluble, widely used as an anti-inflammatory agent and preservative .

- Comparison : Unlike chromium salicylate, sodium salicylate lacks redox activity with heavy metals. Its primary applications are in pharmaceuticals and food preservation, whereas chromium salicylate may have niche roles in catalysis or environmental chemistry .

Chromium Benzoate (Benzoic Acid, Chromium Salt)

- Molecular Formula : Likely Cr(C₇H₅O₂)₃.

- Key Properties : Forms stable coordination complexes; used in leather tanning and corrosion inhibition.

- Comparison : Chromium benzoate lacks the hydroxyl group of salicylic acid, reducing its chelation efficiency and redox activity compared to chromium salicylate .

2-Chloro-4-Fluoro-Benzoic Acid, Sodium Salt

- Molecular Formula : C₇H₃ClFNaO₂.

- Key Properties : Halogen substituents enhance electronegativity, improving stability in harsh environments .

- Comparison : The halogenated derivative exhibits greater chemical inertness than chromium salicylate, making it suitable for industrial syntheses but less effective in metal-ion interactions .

Physicochemical and Spectral Comparisons

Table 1: Comparative Properties of Benzoic Acid Derivatives

Spectral Analysis :

- Chromium salicylate’s UV-Vis spectrum shows a hypsochromic shift (224 nm → 219 nm) compared to free salicylic acid, indicating metal-ligand charge transfer .

- FT-IR studies of salicylic acid derivatives reveal distinct O-H and C=O stretching frequencies altered by metal coordination, as seen in similar dihydroxybenzoate complexes .

Environmental and Industrial Relevance

- Chromium Salicylate: Potential for Cr(VI) detoxification in wastewater, achieving <50% elimination efficiency under optimal pH conditions .

- Halogenated Derivatives : Superior thermal stability (e.g., 2-chloro derivatives) suits them for high-temperature industrial processes, a niche where chromium salicylate is less studied .

Q & A

Basic: What are the standard methods for synthesizing chromium salts of 2-hydroxy-benzoic acid, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves two steps: (1) preparation of 2-hydroxy-benzoic acid (salicylic acid) and (2) its reaction with a chromium precursor.

- Step 1 : Salicylic acid is synthesized via Kolbe-Schmitt reaction (carboxylation of sodium phenoxide at 120–140°C under CO₂ pressure) .

- Step 2 : Salt formation by reacting salicylic acid with chromium(III) chloride (CrCl₃) or chromium hydroxide (Cr(OH)₃) in aqueous solution. Key conditions:

- pH : Maintain pH 5–6 to ensure deprotonation of the hydroxyl and carboxyl groups for effective coordination .

- Stoichiometry : A 3:1 molar ratio (salicylic acid:Cr³⁺) ensures complete complexation .

- Temperature : Reflux at 80–90°C for 2–4 hours improves crystallinity .

Yield is influenced by purity of precursors, exclusion of oxidizing agents (to prevent Cr³⁺ → Cr⁶⁺), and slow cooling during crystallization.

Advanced: How can conflicting data on the thermal stability of chromium 2-hydroxy-benzoate complexes be resolved through experimental design?

Methodological Answer:

Discrepancies in thermal decomposition temperatures (e.g., 200–250°C in literature) may arise from hydration states or polymorphic forms. Experimental strategies include:

- Controlled Atmosphere TGA : Compare thermogravimetric analysis (TGA) under N₂ vs. O₂ to identify oxidative vs. pyrolytic decomposition pathways .

- Variable Heating Rates : Use Kissinger analysis to calculate activation energy (Eₐ) and differentiate between kinetic regimes .

- Post-Decomposition Characterization : Analyze residues via XRD or XPS to identify Cr₂O₃ vs. CrO₃ formation, which indicates redox activity during heating .

Basic: What spectroscopic techniques are most effective for characterizing the structure of chromium 2-hydroxy-benzoate, and what spectral markers are critical?

Methodological Answer:

- FTIR : Key bands include:

- UV-Vis : d-d transitions of Cr³⁺ at 450–600 nm (ε ≈ 100 M⁻¹cm⁻¹) confirm octahedral geometry .

- XPS : Cr 2p₃/₂ binding energy at 577–578 eV confirms Cr(III) oxidation state .

Advanced: What strategies optimize the electrochemical detection of chromium 2-hydroxy-benzoate in complex matrices, and how do interferences from coexisting ions affect sensitivity?

Methodological Answer:

- Electrode Modification : Use tyrosinase-immobilized carbon nanosphere electrodes to enhance selectivity for phenolic groups .

- Masking Agents : Add EDTA (1 mM) to chelate interfering metal ions (e.g., Fe³⁺, Cu²⁺) .

- Separation Techniques : Pre-concentrate samples via solid-phase extraction (C18 cartridges) at pH 3.0, where the complex is neutrally charged .

Interference studies show Cl⁻ and NO₃⁻ reduce sensitivity by 15–20% due to competitive adsorption; calibrate with standard additions to mitigate matrix effects .

Basic: What are the primary safety considerations when handling chromium 2-hydroxy-benzoate in laboratory settings?

Methodological Answer:

- Toxicity : Chromium(III) salts are less toxic than Cr(VI), but prolonged exposure may cause dermatitis. Use fume hoods and avoid inhalation of powders .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .

- Waste Disposal : Treat as heavy metal waste; neutralize with NaHCO₃ before disposal to precipitate Cr(OH)₃ .

Advanced: How does the pH-dependent solubility of chromium 2-hydroxy-benzoate influence its reactivity in aqueous catalytic applications?

Methodological Answer:

- Solubility Profile : The complex is sparingly soluble below pH 4 (protonated carboxyl groups) and above pH 8 (hydrolysis to Cr(OH)₃). Maximum solubility occurs at pH 5–6 .

- Catalytic Implications : In Fenton-like reactions, low solubility at pH < 4 limits Cr³⁺ availability, reducing •OH generation. At pH 5–6, soluble Cr-salicylate complexes enhance catalytic degradation of organics by 40–60% .

- Experimental Optimization : Monitor dissolved Cr via ICP-MS and correlate with reaction rates using a Langmuir-Hinshelwood kinetic model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.